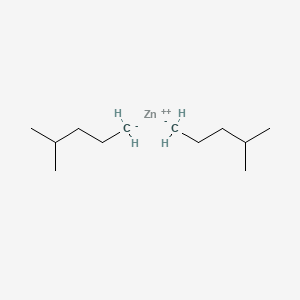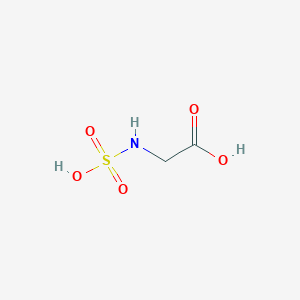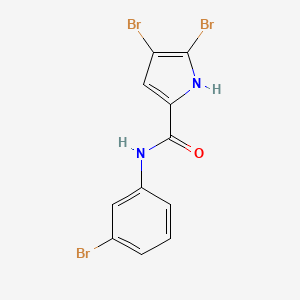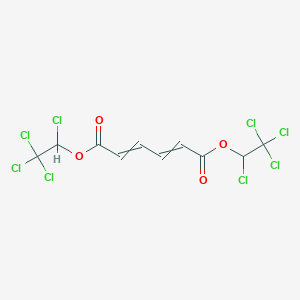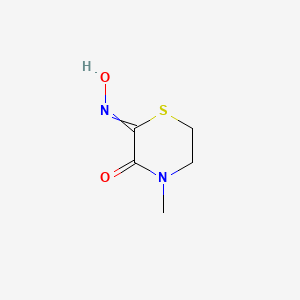
2-(Hydroxyimino)-4-methylthiomorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyimino)-4-methylthiomorpholin-3-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-4-methylthiomorpholin-3-one typically involves the reaction of chloral hydrate with hydroxylamine hydrochloride . This reaction proceeds under controlled conditions to yield the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, efficiency, and cost-effectiveness. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and maintain product quality.
化学反応の分析
Types of Reactions
2-(Hydroxyimino)-4-methylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
2-(Hydroxyimino)-4-methylthiomorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Hydroxyimino)-4-methylthiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiomorpholine ring may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Known for its use in peptide synthesis as a coupling additive.
2-[(Hydroxyimino)methyl]imidazole: Studied for its reactivity and potential therapeutic applications.
Uniqueness
2-(Hydroxyimino)-4-methylthiomorpholin-3-one is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
特性
CAS番号 |
51546-50-0 |
|---|---|
分子式 |
C5H8N2O2S |
分子量 |
160.20 g/mol |
IUPAC名 |
2-hydroxyimino-4-methylthiomorpholin-3-one |
InChI |
InChI=1S/C5H8N2O2S/c1-7-2-3-10-4(6-9)5(7)8/h9H,2-3H2,1H3 |
InChIキー |
WTHGBLYTVKXSPS-UHFFFAOYSA-N |
正規SMILES |
CN1CCSC(=NO)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)

